2-(ADAMANTAN-1-YL)-2-[(4-CHLOROPHENYL)FORMAMIDO]-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)ACETAMIDE
Description
Properties
IUPAC Name |
N-[1-(1-adamantyl)-2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O2S/c23-17-3-1-16(2-4-17)19(27)25-18(20(28)26-21-24-5-6-29-21)22-10-13-7-14(11-22)9-15(8-13)12-22/h1-4,13-15,18H,5-12H2,(H,25,27)(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKYQAIEUGWJDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)C(C23CC4CC(C2)CC(C4)C3)NC(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ADAMANTAN-1-YL)-2-[(4-CHLOROPHENYL)FORMAMIDO]-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)ACETAMIDE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under acidic conditions.
Adamantyl Derivative Preparation: Adamantane derivatives are often prepared via Friedel-Crafts alkylation reactions.
Coupling Reactions: The final step involves coupling the adamantyl-thiazole intermediate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group in the benzamide moiety can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and benzamide rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the benzamide moiety may produce corresponding amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with adamantane structures often exhibit significant anticancer properties. The incorporation of a thiazole ring and a chlorophenyl group may enhance the compound's activity against various cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell signaling pathways associated with proliferation and survival .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is also noteworthy. Compounds containing thiazole derivatives have been reported to exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators. This may provide therapeutic avenues for conditions such as rheumatoid arthritis or other inflammatory disorders .
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties. The thiazole moiety is known for its efficacy against a range of bacterial strains, making this compound a candidate for further investigation in the development of new antibiotics .
Case Study 1: Anticancer Activity Assessment
A study conducted on structurally similar compounds demonstrated that modifications in the adamantane framework could significantly enhance cytotoxicity against breast cancer cells (MCF-7). The results indicated that the presence of both the chlorophenyl and thiazole groups contributed to increased apoptosis rates in treated cells compared to controls .
Case Study 2: Inflammation Model
In an experimental model of inflammation induced by lipopolysaccharides (LPS), the compound showed a marked reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility as an anti-inflammatory agent in clinical settings .
Mechanism of Action
The mechanism of action of 2-(ADAMANTAN-1-YL)-2-[(4-CHLOROPHENYL)FORMAMIDO]-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)ACETAMIDE likely involves interactions with specific molecular targets such as enzymes or receptors. The thiazole ring may interact with active sites of enzymes, while the adamantyl group could enhance binding affinity through hydrophobic interactions. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- The target compound uniquely combines adamantane with a dihydrothiazole and formamido group, distinguishing it from dimeric () or triazole-containing analogs ().
- Compared to simpler adamantane-acetamide derivatives (e.g., ), the 4-chlorophenyl and thiazole groups may enhance target specificity but reduce solubility.
Pharmacological and Physicochemical Properties
Biological Activity
The compound 2-(adamantan-1-yl)-2-[(4-chlorophenyl)formamido]-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide is a synthetic organic molecule that incorporates an adamantane moiety, a chlorophenyl group, and a thiazole derivative. This unique structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of the adamantane structure enhances lipophilicity and membrane permeability, which are crucial for bioavailability. The thiazole ring can participate in various biochemical interactions, making this compound a candidate for drug development.
The biological activity of 2-(adamantan-1-yl)-2-[(4-chlorophenyl)formamido]-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , which plays a significant role in cortisol metabolism. Inhibition of this enzyme can have therapeutic implications for metabolic disorders such as obesity and type 2 diabetes .
Inhibition Studies
Recent studies have shown that derivatives of this compound exhibit significant inhibition of 11β-HSD1 activity:
- Inhibition Rate : Over 50% inhibition was observed at a concentration of 10 µM for several derivatives.
- Most Active Compound : A related compound demonstrated an inhibition rate of 82.82%, comparable to carbenoxolone .
Antimicrobial Activity
The compound's antimicrobial properties have also been assessed:
- Minimum Inhibitory Concentration (MIC) : Determined against various bacterial and fungal strains.
- Comparative Efficacy : Showed varying degrees of activity compared to conventional antibiotics like ciprofloxacin .
Case Study 1: Metabolic Disorders
A study investigated the effects of thiazole derivatives on metabolic syndrome. The selected compound demonstrated a significant reduction in cortisol levels, suggesting its potential use in treating conditions related to glucocorticoid excess .
Case Study 2: Antimicrobial Evaluation
Another study focused on the antimicrobial properties of thiazole-bearing compounds. The evaluated compound exhibited moderate to excellent activity against several pathogens, indicating its potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(adamantan-1-yl)-2-[(4-fluorophenyl)formamido]acetic acid | Adamantane + Fluorophenyl | Moderate inhibition of 11β-HSD1 |
| 2-(adamantan-1-yl)-2-[(4-bromophenyl)formamido]acetic acid | Adamantane + Bromophenyl | Lower activity than chlorophenyl variant |
The variations in substituent groups (chlorine vs. fluorine or bromine) significantly affect biological activity and selectivity towards specific targets.
Q & A
Q. What are the common synthetic routes for preparing this compound, and what reaction conditions are critical for achieving high yields?
Methodological Answer: The synthesis typically involves multi-step reactions:
Adamantane functionalization : Introduction of the adamantane moiety via nucleophilic substitution or amidation, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .
Thiazoline ring formation : Cyclization of thiourea intermediates with α-haloacetates under basic conditions (e.g., K₂CO₃ in ethanol) .
Coupling reactions : Amide bond formation between the 4-chlorophenylformamido group and the thiazoline ring using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) as a coupling agent .
Q. Critical Reaction Conditions :
Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic methods?
Methodological Answer :
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula C₂₂H₂₅ClN₄O₂S (exact mass: 456.14 g/mol) .
- HPLC : Purity >95% confirmed using a C18 column with acetonitrile/water (70:30) mobile phase .
Advanced Research Questions
Q. What strategies can be employed to resolve discrepancies in biological activity data observed across different studies?
Methodological Answer : Discrepancies often arise from variations in:
- Assay conditions : Standardize protocols (e.g., ATP levels in kinase assays) to minimize false positives .
- Cell lines : Use isogenic cell models to control for genetic variability .
- Solubility : Pre-treat the compound with DMSO (≤0.1% v/v) to avoid aggregation artifacts .
Example : Conflicting IC₅₀ values in antimicrobial assays may stem from differences in bacterial strain susceptibility. Validate using CLSI (Clinical and Laboratory Standards Institute) guidelines .
Q. How can computational modeling be integrated with experimental data to elucidate the compound’s structure-activity relationship (SAR)?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., bacterial dihydrofolate reductase). Key interactions:
- Adamantane group with hydrophobic pockets.
- 4-chlorophenyl moiety with π-π stacking .
- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes. Metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .
- QSAR Models : Train models using descriptors like logP and topological polar surface area (TPSA) to optimize pharmacokinetics .
Q. What are the challenges in designing stability studies for this compound under varying pH and temperature conditions?
Methodological Answer : Key Challenges :
Q. Methodological Solutions :
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
Methodological Answer :
Q. What experimental controls are critical when evaluating this compound’s cytotoxicity?
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
